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Compound of Interest

Compound Name: Tetrabutylammonium Perrhenate

Cat. No.: B107850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic

Resonance (NMR) spectroscopy of tetrabutylammonium perrhenate. This document details

the expected spectral characteristics, experimental protocols for its synthesis and NMR

analysis, and a logical visualization of the molecule's structure in relation to its spectral data.

While a publicly available, fully assigned ¹H NMR spectrum for tetrabutylammonium
perrhenate is not readily found in the searched literature, this guide synthesizes data from

analogous tetrabutylammonium salts to provide a robust and predictive analysis.

Introduction to Tetrabutylammonium Perrhenate and
its Spectroscopic Characterization
Tetrabutylammonium perrhenate, with the chemical formula [(CH₃CH₂CH₂CH₂)₄N][ReO₄], is

an ionic compound consisting of a tetrabutylammonium cation and a perrhenate anion. The

tetrabutylammonium cation is a large, non-coordinating cation, which makes its salts often

soluble in organic solvents. The perrhenate anion, ReO₄⁻, is a tetrahedral oxoanion of rhenium

in its +7 oxidation state. The characterization of this compound is crucial for its application in

various fields, including as a starting material for rhenium complexes and as a model

compound for radiopharmaceuticals.[1] ¹H NMR spectroscopy is a primary analytical technique

for the structural elucidation and purity assessment of such organic salts. A certificate of
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analysis for a commercial sample of tetrabutylammonium perrhenate confirms that its ¹H

NMR spectrum is consistent with its structure and indicates a purity of ≥98.0% by NMR.[2]

The ¹H NMR spectrum of tetrabutylammonium perrhenate is dominated by the signals from

the protons of the four butyl chains of the cation. Due to the free rotation around the C-C and

C-N bonds, the four butyl groups are chemically equivalent. Within each butyl group, the

protons on each of the four carbon atoms are also equivalent. This leads to a predictable

pattern of four distinct signals. The perrhenate anion, being diamagnetic and having no

protons, does not exhibit a ¹H NMR spectrum itself and is expected to have only a minor

electronic influence on the chemical shifts of the cation's protons compared to other non-

coordinating anions like bromide or chloride.

Predicted ¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR spectral data for the

tetrabutylammonium cation in tetrabutylammonium perrhenate, based on typical values

observed for other tetrabutylammonium salts in deuterated chloroform (CDCl₃).

Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-N-CH₂-CH₂-

CH₂-CH₃
~ 3.2 - 3.4 Triplet (t) 8H ~ 8

-N-CH₂-CH₂-

CH₂-CH₃
~ 1.5 - 1.7

Sextet or

Multiplet (m)
8H ~ 8

-N-CH₂-CH₂-

CH₂-CH₃
~ 1.3 - 1.5

Sextet or

Multiplet (m)
8H ~ 7

-N-CH₂-CH₂-

CH₂-CH₃
~ 0.9 - 1.1 Triplet (t) 12H ~ 7

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent, concentration, and temperature.
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Experimental Protocols
A common method for the synthesis of tetrabutylammonium perrhenate involves the reaction

of an alkali metal perrhenate, such as sodium perrhenate, with a tetrabutylammonium halide,

typically tetrabutylammonium chloride, in an aqueous solution.[3]

Materials:

Sodium perrhenate (NaReO₄)

Tetrabutylammonium chloride ([(CH₃CH₂CH₂CH₂)₄N]Cl)

Deionized water

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Prepare an aqueous solution of sodium perrhenate.

Prepare an aqueous solution of tetrabutylammonium chloride.

Combine the two aqueous solutions with stirring. A white precipitate of tetrabutylammonium
perrhenate will form, as it is less soluble in water than the starting salts.

The product can be extracted from the aqueous phase using an organic solvent such as

dichloromethane.

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield solid tetrabutylammonium
perrhenate.

The product can be further purified by recrystallization if necessary.

Instrumentation and Parameters:
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Spectrometer: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to the solubility of the salt

and its relatively simple residual solvent peak.

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for

chemical shift referencing (δ = 0.00 ppm).

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is

generally sufficient.

Acquisition Parameters:

Number of scans: 8-16 scans are usually adequate for a good signal-to-noise ratio.

Relaxation delay: A relaxation delay of 1-2 seconds is typically sufficient for quantitative

analysis of the tetrabutylammonium cation.

Pulse width: A 30° or 45° pulse angle can be used.

Sample Preparation:

Accurately weigh approximately 5-10 mg of dry tetrabutylammonium perrhenate into a

clean, dry NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

Cap the NMR tube and gently agitate it until the sample is fully dissolved.

Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the

specified parameters.

Visualization of Molecular Structure and ¹H NMR
Correlation
The following diagrams illustrate the logical relationship between the chemical structure of the

tetrabutylammonium cation and its corresponding ¹H NMR signals.
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Tetrabutylammonium Cation Structure

N+

CH₂ (α)

CH₂ (β)

CH₂ (γ)

CH₃ (δ)

Click to download full resolution via product page

Caption: Structure of one of the four equivalent butyl chains of the tetrabutylammonium cation.
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Proton Environments ¹H NMR Signals

α-CH₂ Triplet (~3.3 ppm)

β-CH₂ Multiplet (~1.6 ppm)

γ-CH₂ Multiplet (~1.4 ppm)

δ-CH₃ Triplet (~1.0 ppm)

Click to download full resolution via product page

Caption: Correlation between proton environments and their expected ¹H NMR signals.

Conclusion
The ¹H NMR spectrum of tetrabutylammonium perrhenate is characterized by four distinct

signals corresponding to the four different proton environments within the butyl chains of the

tetrabutylammonium cation. This guide provides a detailed prediction of these signals, along

with comprehensive experimental protocols for the synthesis of the compound and the

acquisition of its ¹H NMR spectrum. The provided visualizations offer a clear correlation

between the molecular structure and the expected spectroscopic data, serving as a valuable

resource for researchers and professionals in the fields of chemistry and drug development.

While the direct influence of the perrhenate anion on the cation's ¹H NMR spectrum is expected

to be minimal, experimental verification is always recommended for precise structural and

purity analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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